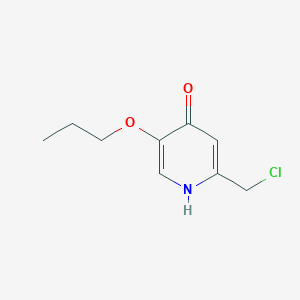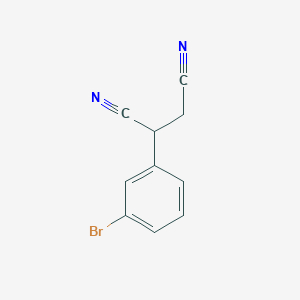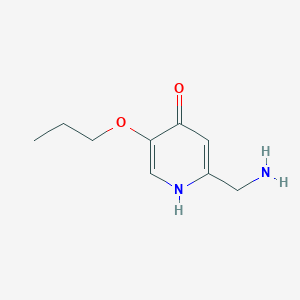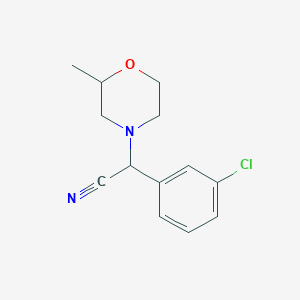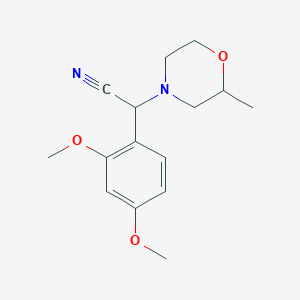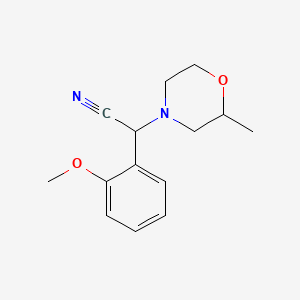
MFCD16295391
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD16295391 is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a methylmorpholinyl group attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16295391 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 2-methylmorpholine.
Formation of Intermediate: The first step involves the condensation of 2-methoxybenzaldehyde with 2-methylmorpholine to form an intermediate imine.
Cyanation: The intermediate imine is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat and mass transfer, and scalability.
化学反应分析
Types of Reactions
MFCD16295391 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methylmorpholinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
科学研究应用
MFCD16295391 has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of MFCD16295391 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes.
Pathway Modulation: It can influence various cellular pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)-2-(2-methylpiperidin-4-yl)acetonitrile: Similar structure with a piperidine ring instead of a morpholine ring.
2-(2-Methoxyphenyl)-2-(2-ethylmorpholin-4-yl)acetonitrile: Similar structure with an ethyl group instead of a methyl group on the morpholine ring.
2-(2-Methoxyphenyl)-2-(2-methylmorpholin-4-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.
Uniqueness
MFCD16295391 is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(2-methoxyphenyl)-2-(2-methylmorpholin-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-10-16(7-8-18-11)13(9-15)12-5-3-4-6-14(12)17-2/h3-6,11,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTIIKVHAWXCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7845091.png)
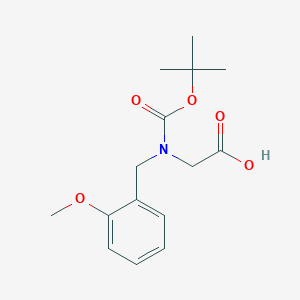
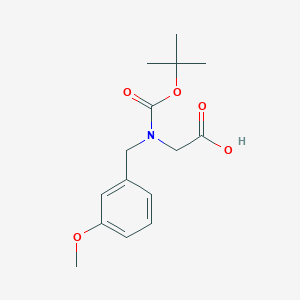
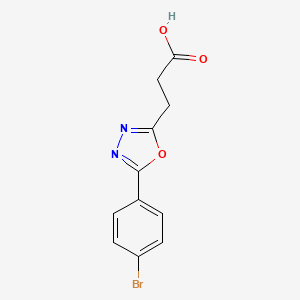
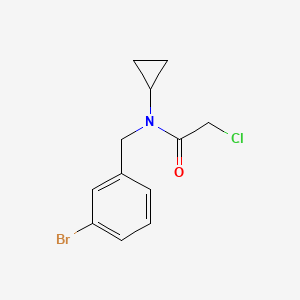
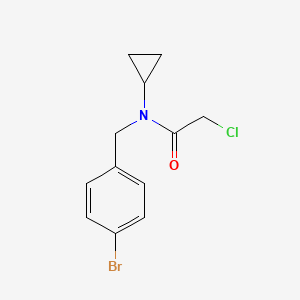
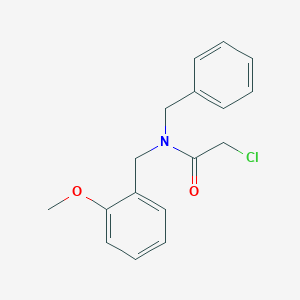
![2-{2-[(Dimethylamino)(4-ethylphenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7845137.png)

